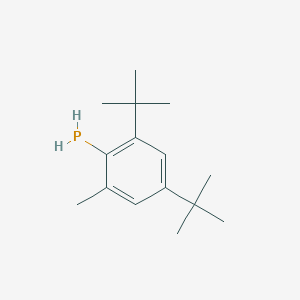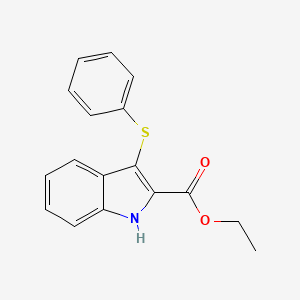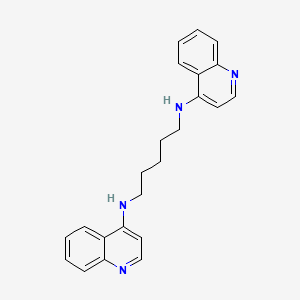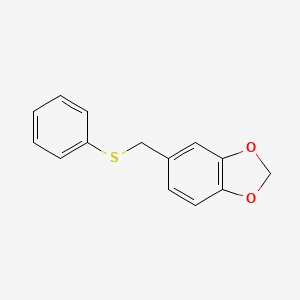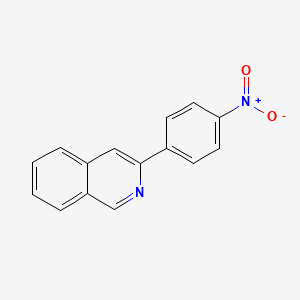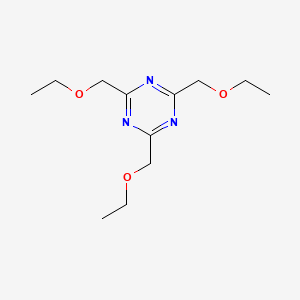![molecular formula C23H24O3 B14337315 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 106743-89-9](/img/structure/B14337315.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O2. It is known for its applications in various industrial processes, particularly in the production of thermosetting resins and metal-clad laminates . The compound is characterized by its phenolic structure, which contributes to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of formaldehyde with 2,6-dimethylphenol under controlled conditions . The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves heating the reactants to a specific temperature to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of thermosetting resins, metal-clad laminates, and printed circuit boards.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The compound’s reactivity allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenolic rings.
Bisphenol F (BPF): Another related compound with variations in the methylene bridge and phenolic substituents.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to its specific substituents, which confer distinct reactivity and properties. Its applications in industrial processes and potential biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
106743-89-9 |
|---|---|
Molekularformel |
C23H24O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-hydroxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,24-26H,1-4H3 |
InChI-Schlüssel |
OHKTUDSKDILFJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


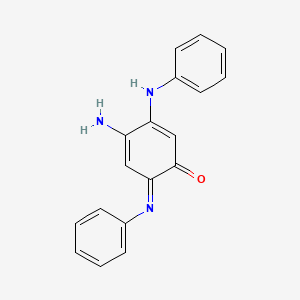
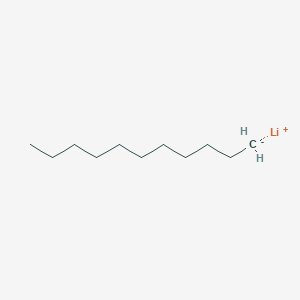
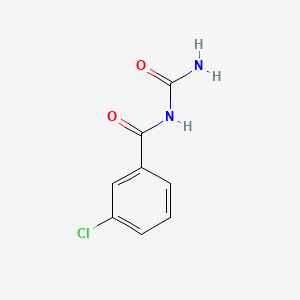
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)

![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
